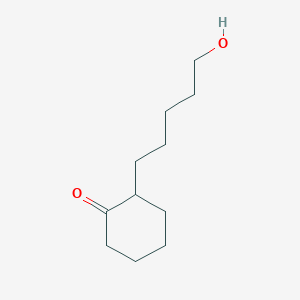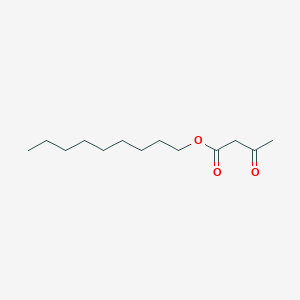![molecular formula C23H16N2 B14660413 2,4-diphenyl-9H-pyrido[2,3-b]indole CAS No. 50682-33-2](/img/structure/B14660413.png)
2,4-diphenyl-9H-pyrido[2,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diphenyl-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-9H-pyrido[2,3-b]indole can be achieved through several methods. One notable method involves a one-pot synthesis under solvent-free conditions. This method includes heating a mixture of chalcone, oxindole, and ammonium acetate in the presence of potassium tert-butoxide. The reaction yields the desired compound in good to excellent yields .
Another method involves the reaction of α-oxoketene dithioacetal with 1-methyl-2-oxoindole enolate anion, followed by cyclization of the adduct in the presence of ammonium acetate . These methods are advantageous due to their simplicity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2,4-Diphenyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted indoles, which can have varied functional groups depending on the reagents used .
科学研究应用
2,4-Diphenyl-9H-pyrido[2,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2,4-diphenyl-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets and pathways:
GABA Modulation: As a GABA modulator, it can influence neurotransmitter activity in the brain, potentially alleviating symptoms of anxiety.
Neuroprotection: Some derivatives have shown neuroprotective effects by interacting with specific protein kinases and enhancing the expression of neurotrophic factors.
相似化合物的比较
Similar Compounds
9H-Pyrido[3,4-b]indole:
2-Amino-9H-pyrido[2,3-b]indole: This compound is a carcinogenic heterocyclic aromatic amine formed during the combustion of tobacco.
Uniqueness
2,4-Diphenyl-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
50682-33-2 |
|---|---|
分子式 |
C23H16N2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2,4-diphenyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-15H,(H,24,25) |
InChI 键 |
BKRHQSKNVMEJIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


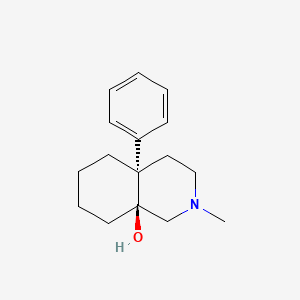

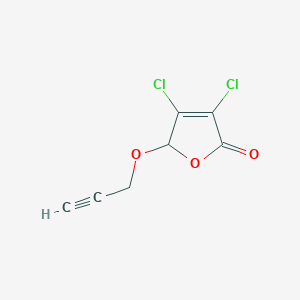
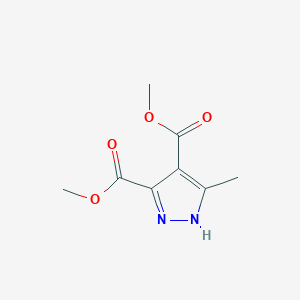
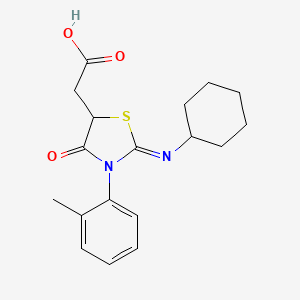
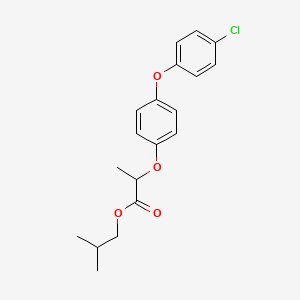
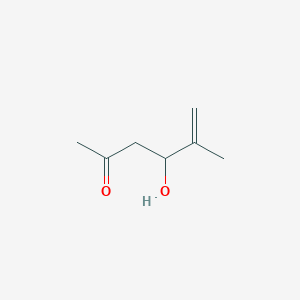
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
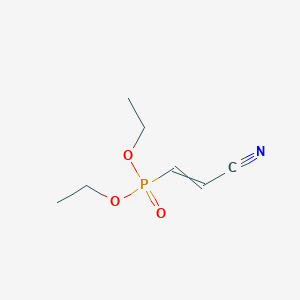
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
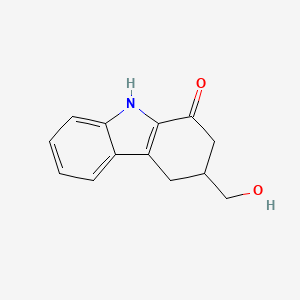
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
